Caulibugulone B

Description

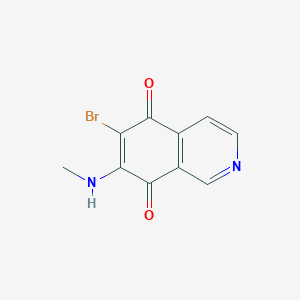

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-(methylamino)isoquinoline-5,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c1-12-8-7(11)9(14)5-2-3-13-4-6(5)10(8)15/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQJGPPACTZUKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=O)C2=C(C1=O)C=NC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274376 | |

| Record name | Caulibugulone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662167-16-0 | |

| Record name | Caulibugulone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preclinical Biological Activity and Molecular Mechanisms of Caulibugulone B

Antineoplastic Activity in In Vitro Models

Caulibugulone B, along with its structural analogs, has been the subject of several studies to determine its potential as an anticancer agent. These investigations have primarily involved in vitro assays using both murine and human cancer cell lines.

Cytotoxic Potency Against Murine Tumor Cell Lines

This compound is part of a group of compounds, caulibugulones A-F, isolated from the marine bryozoan Caulibugula intermis. researchgate.netcapes.gov.br These compounds have been evaluated for their cytotoxic effects against various tumor cell lines. researchgate.netcapes.gov.br Specifically, caulibugulones A-D have shown significant cytotoxic potency against the murine IC-2WT tumor cell line. researchgate.netresearchgate.net

The cytotoxic activity of the caulibugulones against the murine IC-2WT cell line is presented in terms of IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells. The IC₅₀ values for caulibugulones A-F ranged from 0.03 to 1.67 µg/mL. researchgate.netcapes.gov.br this compound, in particular, exhibited an IC₅₀ of 0.34 µg/mL against this murine cell line. researchgate.net The data suggests that the presence of nitrogen and halogen atoms in the quinone part of the molecule influences the cytotoxic activity of the isoquinoline-5,8-quinone structure. researchgate.net

Table 1: Cytotoxic Activity of Caulibugulones Against Murine IC-2WT Tumor Cell Line

| Compound | IC₅₀ (µg/mL) |

|---|---|

| Caulibugulone A | 0.22 |

| This compound | 0.34 |

| Caulibugulone C | 0.22 |

| Caulibugulone D | Not specified |

| Caulibugulone E | 0.03 |

Activity Against Human Cancer Cell Lines

An extract from the marine bryozoan Caulibugula intermis, which contains the caulibugulones, showed a distinct pattern of differential cytotoxicity in the National Cancer Institute's 60 human cancer cell line screen. capes.gov.br While the primary reported data focuses on murine cell lines, the activity in this broad panel of human cancer cells indicates a potential for antineoplastic effects in human cancers. capes.gov.br Further research has explored synthetic analogs of the caulibugulone core structure against various human cancer cell lines, including gastric (AGS), lung (SK-MES-1), bladder (J82), and leukemia (HL-60) cell lines, demonstrating the potential of this chemical scaffold. researchgate.netnih.gov

Enzyme Target Identification and Characterization

Research into the molecular mechanisms of this compound has identified key enzyme targets that are crucial for cell cycle regulation.

Selective Inhibition of Cell Cycle-Controlling CDC25 Phosphatases

Caulibugulones have been identified as selective inhibitors of the CDC25 family of protein phosphatases. researchgate.netfsu.edu These enzymes are critical regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and prevent cancer cell proliferation. fsu.educapes.gov.br Specifically, caulibugulone A has been shown to inhibit all human CDC25 isoforms. fsu.edu The inhibitory action is believed to occur through the direct oxidation of the enzyme, a process that can be lessened by the presence of reducing agents. fsu.educapes.gov.br The caulibugulones demonstrate selectivity for CDC25 phosphatases over other phosphatases like VHR and PTP1B. fsu.edu

Differential Inhibition of CDC25A and CDC25B Isozymes

Among the CDC25 isoforms, caulibugulones have shown a degree of differential inhibition. This compound is noted as being the most active against CDC25 phosphatases among caulibugulones A-D. researchgate.net Studies on caulibugulone A revealed that it inhibits both CDC25A and CDC25B through different mechanisms. fsu.educapes.gov.br While the inhibition of CDC25B is linked to the generation of reactive oxygen species, the effect on CDC25A is independent of this process. fsu.edu

Elucidation of Cellular Mechanisms of Action

The cytotoxic effects of caulibugulones are a result of their impact on fundamental cellular processes, primarily cell cycle progression.

The inhibition of CDC25 phosphatases by caulibugulones leads to cell cycle arrest. fsu.edu For instance, caulibugulone A has been observed to cause cell cycle arrest in both the G1 and G2/M phases. fsu.educapes.gov.br This dual-phase arrest is a consequence of the inhibition of different CDC25 isoforms. The degradation of CDC25A, promoted by caulibugulone A, contributes to the G1 arrest. fsu.edu This degradation is initiated by the activation of the p38 stress kinase pathway. fsu.educapes.gov.br In contrast, the direct inhibition of CDC25B activity is a key factor in the G2/M arrest. fsu.edu

Induction of Cell Cycle Arrest Phenotypes

This compound and its analogues, particularly Caulibugulone A, have been identified as potent inhibitors of the Cell Division Cycle 25 (Cdc25) family of protein phosphatases, which are crucial regulators of the cell cycle. capes.gov.brnih.govnih.gov The inhibition of these phosphatases leads to pronounced cell cycle arrest. capes.gov.brnih.gov Mechanistic studies on Caulibugulone A revealed that its activity results in the arrest of cells in both the G1 and G2/M phases of the cell cycle. capes.gov.brnih.govmdpi.com The Cdc25 phosphatases are responsible for activating cyclin-dependent kinase (CDK) complexes that drive cell cycle progression. mdpi.com Specifically, Cdc25A is a key player in the G1/S transition, while Cdc25B and Cdc25C are primary regulators of the G2/M transition. mdpi.com By inhibiting these enzymes, caulibugulones effectively halt the cell's progression through these critical checkpoints. capes.gov.brnih.gov The inhibition of both Cdc25A and Cdc25B occurs through distinct mechanisms, leading to a robust blockade of the cell cycle. capes.gov.brnih.gov

Investigations into Reactive Oxygen Species (ROS) Involvement

Conversely, the degradation of a different phosphatase, Cdc25A, is caused by Caulibugulone A through a process that is notably independent of ROS production. capes.gov.brnih.govmdpi.com Research indicates that while Caulibugulone A does lead to some ROS release, the amount is smaller and not the primary driver for its Cdc25A degradation effect. researchgate.net This suggests that the cytotoxicity of caulibugulones is complex, with ROS production being a significant factor in some of its actions (like inhibiting Cdc25B) but not others (like degrading Cdc25A). nih.govacs.org

Protein Degradation Pathway Modulation (e.g., CDC25A Degradation)

A key aspect of the molecular mechanism of caulibugulones is the targeted degradation of the Cdc25A protein. Studies on Caulibugulone A show that it induces the selective degradation of Cdc25A, with little to no effect on the levels of Cdc25B or Cdc25C. mdpi.com This degradation is not mediated by the typical pathways involving proteasome activity or the Chk1 signaling pathway. capes.gov.brnih.gov Instead, the process is intricately linked to the activation of stress-related kinase pathways. capes.gov.brnih.gov The degradation of Cdc25A is a critical event, as this phosphatase is a key regulator of the transition from the G1 to the S phase of the cell cycle. mdpi.com By promoting its degradation, Caulibugulone A effectively enforces a G1 checkpoint arrest. capes.gov.brnih.gov This specific degradation is triggered by the phosphorylation of Cdc25A at serine 75, a modification initiated by the p38 stress kinase pathway. mdpi.comnih.gov

Activation of Stress-Activated Protein Kinase Pathways (e.g., p38 MAP Kinase)

The degradation of Cdc25A by Caulibugulone A is directly mediated by the activation of the p38 mitogen-activated protein (MAP) kinase, a key stress-activated protein kinase. capes.gov.brnih.govmdpi.com Research demonstrates that Caulibugulone A stimulates the phosphorylation and subsequent activation of p38 kinase. capes.gov.brnih.gov Activated p38 MAPK is known to play a role in mediating cell cycle checkpoints in response to cellular stress, such as DNA damage. ijbs.commdpi.com In this context, the activated p38 directly phosphorylates Cdc25A, marking it for degradation. mdpi.com This activation of the p38 stress kinase pathway represents a distinct mechanism of action for caulibugulones, separate from their ROS-dependent effects on other proteins like Cdc25B. capes.gov.brnih.gov

Broader Pharmacological Potential (e.g., Anti-inflammatory, Antimicrobial Activities)

Beyond their anticancer activities, compounds in the caulibugulone family possess a wider range of potential therapeutic applications. This compound has been noted for its potential anti-inflammatory and antimicrobial properties. ontosight.ai The broader class of isoquinolinequinones, to which caulibugulones belong, has demonstrated potent antimicrobial activity, particularly against Gram-positive bacteria and the yeast Candida albicans. mdpi.comresearchgate.net This suggests that this compound could be a candidate for developing new antimicrobial agents. ontosight.aiontosight.ai Furthermore, marine natural products are increasingly recognized as a source of compounds with significant anti-inflammatory, antimicrobial, and antitumoral activities. mdpi.compreprints.org The indole (B1671886) nucleus, a feature related to the isoquinoline (B145761) structure, is present in compounds known to have anti-inflammatory and antioxidant effects. nih.gov

Comparative Biological Efficacy with Other Caulibugulones (A, C-F) and Related Marine Natural Products (e.g., Mansouramycins)

The biological potency of this compound is best understood in comparison to its analogues and other structurally related marine natural products like the mansouramycins.

Among the caulibugulones, this compound was found to be the most potent inhibitor of the Cdc25B phosphatase, followed by Caulibugulone A. rsc.orgblucher.com.br In cytotoxicity assays against a murine tumor cell line (IC-2 WT), Caulibugulones A, B, and C showed similar high potency, while Caulibugulone D was less active. nih.gov Interestingly, in the same assay, Caulibugulone E was the most potent of the A-F series. researchgate.netnih.govmdpi.com The iminoquinones, Caulibugulone E and F, represent a structural variation with an imine group at the C-5 position. researchgate.netmdpi.comsmolecule.com

The mansouramycins, which are also isoquinolinequinones, exhibit significant cytotoxic and antimicrobial activities. uky.eduutrgv.eduresearchgate.net When comparing cytotoxicity against a panel of human tumor cell lines, Mansouramycin C was the most potent, followed by Mansouramycin B and then A. nih.gov This suggests that substitutions on the isoquinolinequinone core, such as the methoxycarbonyl group in Mansouramycin C or a chlorine atom, can enhance antitumor activity. nih.gov

Table 1: Comparative Activity of Caulibugulones

| Compound | Activity Type | Target/Cell Line | IC50 Value | Reference |

|---|---|---|---|---|

| Caulibugulone A | Cdc25B Inhibition | Human Cdc25B | 3.5 µM | rsc.org |

| Caulibugulone A | Cytotoxicity | Murine IC-2 WT | 0.34 µg/mL | nih.gov |

| This compound | Cdc25B Inhibition | Human Cdc25B | 2.7 µM | rsc.org |

| This compound | Cytotoxicity | Murine IC-2 WT | 0.22 µg/mL | nih.gov |

| Caulibugulone C | Cytotoxicity | Murine IC-2 WT | 0.28 µg/mL | nih.gov |

| Caulibugulone D | Cytotoxicity | Murine IC-2 WT | 1.67 µg/mL | nih.gov |

| Caulibugulone E | Cdc25B Inhibition | Human Cdc25B | 32.5 µM | rsc.org |

| Caulibugulone E | Cytotoxicity | Murine IC-2 WT | 0.03 µg/mL | researchgate.netnih.gov |

| Caulibugulone F | Cytotoxicity | Murine IC-2 WT | 0.03-1.67 µg/mL range for A-F | smolecule.comnih.gov |

Table 2: Comparative Cytotoxicity of Mansouramycins

| Compound | Mean IC50 Value (µM) | Cell Line Panel | Reference |

|---|---|---|---|

| Mansouramycin A | 13.44 µM | Panel of up to 36 human tumor cell lines | mdpi.comnih.gov |

| Mansouramycin B | 2.7 µM | Panel of up to 36 human tumor cell lines | nih.gov |

| Mansouramycin C | 0.089 µM | Panel of up to 36 human tumor cell lines | mdpi.comnih.gov |

| Mansouramycin E | 23.10 µM | Panel of 36 cancer cell lines | mdpi.com |

| Mansouramycin F | 7.92 µM | Panel of 36 cancer cell lines | mdpi.com |

Structure Activity Relationship Sar Studies of Caulibugulone B Analogues

Correlation of Structural Features with Biological Potency

The biological potency of caulibugulone analogues is intricately linked to their structural characteristics. The isoquinoline-5,8-quinone core is a crucial pharmacophore, and substitutions on this framework significantly modulate activity. researchgate.net For instance, the presence of an amino group at the C-7 position is a characteristic feature of the cytotoxic caulibugulones A-D. researchgate.net

Studies comparing various analogues have revealed that the nature of the substituent at the C-7 amino group is a key determinant of cytotoxicity. For example, replacing the methylamino group with a 2-hydroxyethylamino group, as seen in the transition from caulibugulone A to caulibugulone D, leads to a significant reduction in potency. vulcanchem.com This highlights the importance of the specific amino substituent for optimal target interaction.

Table 1: Cytotoxicity of Selected Caulibugulone Analogues

| Compound | Modification | Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Caulibugulone A | C7-methylamino | IC-2 WT | 0.34 | mdpi.com |

| Caulibugulone B | C6-bromo, C7-methylamino | IC-2 WT | 0.22 | mdpi.com |

| Caulibugulone C | C6-chloro, C7-methylamino | IC-2 WT | 0.28 | mdpi.com |

| Caulibugulone D | C7-(2-hydroxyethyl)amino | IC-2 WT | 1.67 | mdpi.com |

Influence of Halogenation Patterns on Activity

The introduction of halogen atoms into the caulibugulone scaffold has been a key strategy in SAR studies. numberanalytics.com However, the effect of halogenation on cytotoxicity is not always straightforward. In the case of caulibugulones, the insertion of a bromine or chlorine atom at the C-6 position does not appear to be a major determinant of cytotoxicity against the murine IC-2 WT tumor cell line. researchgate.netmdpi.com For instance, this compound (6-bromo) and caulibugulone C (6-chloro) show comparable, and in the case of B, slightly enhanced, cytotoxicity to the non-halogenated caulibugulone A. mdpi.com

Effects of Amino Group Substituents on Cytotoxicity

The nature of the substituent on the amino group has a profound effect on the cytotoxicity of caulibugulone analogues. nih.gov As mentioned earlier, the replacement of the methylamino group at C-7 with a 2-hydroxyethylamino group results in a five- to ten-fold decrease in cytotoxicity. researchgate.net This indicates that the size, polarity, and hydrogen-bonding capacity of the substituent are critical for biological activity.

Further studies on synthetic analogues have shown that the position of the amino substituent is also crucial. For instance, in a series of amino acid-conjugated isoquinolinequinones, locating the amino acid fragment at C-6 generally enhanced the cytotoxic effect compared to its regioisomer with the fragment at C-7. mdpi.com However, this increased activity was sometimes accompanied by a loss of selectivity. mdpi.com The presence of a free amino group can act as a strong nucleophile, potentially reacting with other biomolecules and influencing the compound's ability to reach its intended target. mdpi.com

Table 2: Influence of Amino Group Substitution on Cytotoxicity

| Compound | C-7 Amino Substituent | Cytotoxicity (IC₅₀ against IC-2 WT) | Reference |

|---|---|---|---|

| Caulibugulone A | -NHCH₃ | 0.34 µg/mL | mdpi.com |

| Caulibugulone D | -NHCH₂CH₂OH | 1.67 µg/mL | mdpi.com |

Molecular Basis of Target Recognition and Binding

The biological activity of caulibugulone analogues is rooted in their ability to interact with specific molecular targets. One of the key targets identified for caulibugulone A is the dual-specificity phosphatase Cdc25B. frontiersin.orgfrontiersin.org Molecular modeling studies have provided insights into the binding interactions. For instance, the C7 methylamino group of a caulibugulone analogue was shown to fit into a hydrophobic pocket of Cdc25B, forming hydrogen bonds with key amino acid residues like Asp245 and Arg482. vulcanchem.com

The binding of these compounds to their target can be covalent or non-covalent. frontiersin.orgfrontiersin.org The isoquinoline-5,8-quinone moiety is capable of redox cycling, which can lead to the generation of reactive oxygen species and the oxidation of critical cysteine residues in the active site of enzymes like Cdc25B. mdpi.com The shape and flexibility of the ligand are crucial for achieving good complementarity with the binding pocket of the target protein. frontiersin.orgfrontiersin.org Intermolecular forces such as van der Waals interactions and hydrogen bonds play a significant role in the initial recognition and binding of the ligand to the target. frontiersin.orgfrontiersin.org

Computational Approaches to SAR Prediction and Ligand Design

Computational methods have become indispensable tools in modern drug discovery for analyzing SAR, predicting biological activity, and designing novel ligands. uni-bonn.de Quantitative Structure-Activity Relationship (QSAR) models, for example, are mathematical models that correlate the chemical structures of compounds with their biological activities. servireach.comnih.gov These models can help in predicting the physicochemical, toxicological, and ecotoxicological properties of new chemical entities. servireach.com

Molecular docking simulations are used to predict the binding mode and affinity of a ligand to its target protein. orientjchem.org These simulations can provide valuable information about the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. vulcanchem.comorientjchem.org This information can then be used to design new analogues with improved binding affinity and selectivity. uni-bonn.de Furthermore, computational approaches can be used to generate virtual compound libraries and prioritize them for synthesis and biological evaluation, thereby accelerating the drug discovery process. uni-bonn.de

Advanced Research Methodologies and Analytical Techniques in Caulibugulone B Studies

Spectroscopic Methods for Structure Elucidation and Confirmation

Spectroscopic techniques are fundamental to determining the chemical structure of novel compounds. For the caulibugulone family, including Caulibugulone B, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provides the foundational data for structural assignment. researchgate.net

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. rsc.orgrsc.org The process typically begins with one-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, which provide information about the chemical environment of hydrogen and carbon atoms within the molecule. nih.govrsc.org For instance, in the analysis of caulibugulone analogues, ¹H NMR spectra reveal signals corresponding to aromatic protons and methyl groups, while ¹³C NMR spectra identify carbons in carbonyl and aromatic systems. rsc.orgrsc.org

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular framework by establishing correlations between atoms. rsc.org

COSY (Correlation Spectroscopy) experiments identify proton-proton (¹H-¹H) couplings within spin systems. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate protons with their directly attached carbons. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) spectra reveal longer-range correlations (typically 2-3 bonds) between protons and carbons, which is essential for connecting different fragments of the molecule. rsc.org

The following table presents representative NMR data for a core caulibugulone skeleton, illustrating the types of signals observed.

| Atom Position | ¹H Chemical Shift (δ) (multiplicity, J in Hz) | ¹³C Chemical Shift (δ) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | 9.17 (s) | 149.2 | C-3, C-8a |

| 3 | 8.94 (d, 4.2) | 147.2 | C-1, C-4, C-4a |

| 4 | 7.92 (d, 5.0) | 125.0 | C-3, C-5, C-8a |

| 6 | 5.86 (s) | 100.5 | C-5, C-7, C-8 |

| 7-NHCH₃ | 3.39 (d, 5.7) | 33.0 | C-7 |

| 5 | - | 181.0 | - |

| 7 | - | 155.4 | - |

| 8 | - | 180.5 | - |

| 4a | - | 140.0 | - |

| 8a | - | 119.3 | - |

| Data is representative of the caulibugulone scaffold based on published values for analogues like Caulibugulone A and E. rsc.org |

For exceptionally complex structures or where traditional NMR data is ambiguous, anisotropic NMR offers an orthogonal method for structural verification. rsc.orgspringernature.com This advanced technique involves partially aligning the molecule in a liquid crystal medium to measure orientation-dependent parameters like Residual Dipolar Couplings (RDCs) and Residual Chemical Shift Anisotropies (RCSAs). rsc.orgmdpi.comresearchgate.net RDCs provide information on the relative orientation of C-H bonds, while RCSAs relate to the orientation of the chemical shielding tensors. rsc.org These experimental parameters are then compared against values calculated for computationally generated models, providing a powerful tool for confirming both the constitution and the relative configuration of a molecule. rsc.orgscispace.com This methodology was successfully applied to the unequivocal structural determination of the caulamidines, complex alkaloids co-isolated with the caulibugulones. researchgate.netrsc.org

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a new compound. scispace.commdpi.com Techniques such as High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) or, more commonly today, High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS), provide highly accurate mass measurements of the molecular ion. mdpi.comresearchgate.netnih.gov This precision allows for the calculation of a unique molecular formula. nih.gov

For example, in the initial studies of the caulibugulones, HRFABMS was used to establish their molecular formulas. researchgate.net Similarly, for the co-isolated caulamidine A, HRFABMS analysis established a molecular formula of C₂₃H₂₁Cl₃N₄, which was a critical piece of information for the subsequent NMR-based structural elucidation. rsc.org The isotopic pattern observed in the mass spectrum can also reveal the presence and number of certain atoms, such as chlorine or bromine, which is characteristic of many marine natural products. rsc.org

Advanced Computational Chemistry Techniques

Computational chemistry has become a synergistic partner to spectroscopy in natural product research, enabling the resolution of complex structural problems and providing insights into biological activity. rsc.orgtechnologynetworks.com

Computer-Assisted Structure Elucidation (CASE) programs utilize spectroscopic data, primarily 2D NMR correlations (HSQC, HMBC, COSY), to generate all possible chemical structures consistent with the data. rsc.orgtechnologynetworks.comrsc.org These programs help to eliminate human bias and can significantly reduce the time required for structure determination. rsc.org The generated structures are typically ranked based on a comparison between predicted NMR chemical shifts and the experimental data. rsc.org

In the investigation of compounds isolated from Caulibugula intermis, CASE analysis was instrumental. researchgate.netrsc.org For caulamidine A, the ACD/Structure Elucidator program was fed the HRMS and NMR data. rsc.orgrsc.org The analysis yielded only one plausible alternative structure, which was later confidently refuted using anisotropic NMR and DFT calculations, thereby validating the proposed structure. rsc.org This demonstrates the power of CASE in systematically exploring structural possibilities and increasing the confidence in a final structural assignment.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules. nih.govmdpi.com In natural product chemistry, DFT is frequently used to predict NMR chemical shifts (¹³C and ¹H) and anisotropic NMR parameters (RDCs and RCSAs) for a set of proposed structures. rsc.orgruc.dk By comparing the calculated parameters for each potential isomer with the experimental data, the correct structure can be identified with a high degree of certainty. scispace.com

This approach was pivotal in confirming the structure of caulamidine A. rsc.orgscispace.com DFT calculations were performed for the proposed structure and the alternative structure suggested by CASE analysis. The excellent agreement between the DFT-calculated anisotropic NMR parameters and the experimental values for the proposed structure provided definitive proof of its constitution and stereochemistry. rsc.org

| Parameter | Proposed Structure (DFT Calculated) | Alternative Structure (DFT Calculated) | Experimental Value |

| RDC Quality Factor (Q) | 0.18 | 0.55 | N/A (Low Q indicates good fit) |

| RCSA Correlation (R²) | 0.995 | 0.850 | N/A (High R² indicates good fit) |

| This table illustrates the principle of using DFT-calculated NMR parameters to validate a structure, based on the findings for caulamidine A. rsc.org |

Molecular modeling, and specifically molecular docking, is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or enzyme (receptor). omicsonline.orgopenaccessjournals.commdpi.com The method involves placing the ligand into the binding site of the receptor and calculating a score that estimates the binding affinity, often expressed as a binding energy in kcal/mol. academie-sciences.frmdpi.com

This in silico approach can help to:

Identify potential biological targets for a bioactive compound. nih.gov

Predict the binding conformation of the ligand within the active site. mdpi.com

Understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. mdpi.com

While specific molecular docking studies for this compound are not extensively published, this methodology is crucial for forming hypotheses about its cytotoxic mechanism. For instance, if a protein like a cell division cycle (Cdc) phosphatase, a known target for other quinone-based natural products, were identified as a potential target, docking could be employed. The results, often presented in a table, would show the predicted binding energy and key interactions, guiding further biological experiments.

| Potential Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cdc25B | -9.5 | Cys473, Arg479 | Hydrogen Bond, Pi-Cation |

| Protein Kinase X | -8.7 | Leu150, Val158 | Hydrophobic |

| Topoisomerase II | -10.1 | Asp550, Mg²⁺ | Metal Coordination, H-Bond |

| This table is a hypothetical representation of results from a molecular docking study to illustrate the data generated. |

Bioanalytical Platforms for Activity Assessment

The evaluation of this compound's biological effects relies on a variety of bioanalytical platforms designed to measure cellular and enzymatic responses. These platforms are crucial for quantifying the compound's activity and understanding its mechanism of action at a molecular level.

In vitro cell-based assays are fundamental tools for assessing the cytotoxic and antiproliferative properties of compounds like this compound. springernature.com Among these, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability. sigmaaldrich.cnbibliotekanauki.pl

The principle of the MTT assay lies in the metabolic activity of viable cells. sigmaaldrich.cn Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of the yellow MTT salt, resulting in the formation of purple formazan (B1609692) crystals. sigmaaldrich.cnbibliotekanauki.pl The amount of this insoluble formazan, which is subsequently dissolved, is directly proportional to the number of metabolically active, viable cells. sigmaaldrich.cn The absorbance of the resulting colored solution is measured with a spectrophotometer, typically between 500 and 600 nm. sigmaaldrich.cn This quantitative assay is suitable for high-throughput screening, allowing for the rapid assessment of numerous samples. sigmaaldrich.cnnih.gov

In the context of this compound and its derivatives, the MTT assay has been instrumental in evaluating their antiproliferative activity against various cancer cell lines. researchgate.net For instance, studies on new 6-bromine-containing 7-anilino-1-arylisoquinolinequinones, structurally related to caulibugulones, utilized the MTT assay to determine their IC₅₀ values against gastric and leukemia cancer cell lines. researchgate.net

Table 1: MTT Assay Protocol Overview

| Step | Description |

|---|---|

| 1. Cell Plating | Prepare cells in 96-well plates. nih.gov |

| 2. Compound Exposure | Add the test compound (e.g., this compound) and incubate for a specified period. nih.gov |

| 3. MTT Addition | Add MTT solution to each well to a final concentration of 0.5 mg/ml. sigmaaldrich.cn |

| 4. Incubation | Incubate for 1 to 4 hours at 37°C to allow formazan formation. nih.gov |

| 5. Solubilization | Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. bibliotekanauki.plnih.gov |

| 6. Absorbance Reading | Measure the absorbance at approximately 570 nm. nih.gov |

Enzyme activity assays are essential for identifying the specific molecular targets of a bioactive compound. sigmaaldrich.com Caulibugulone A has been identified as a selective inhibitor of the Cdc25 family of cell cycle-controlling protein phosphatases. nih.gov These enzymes play a critical role in cell cycle progression, and their inhibition can lead to cell cycle arrest. nih.gov

Enzyme assays to determine phosphatase inhibition often utilize an artificial substrate that produces a detectable signal upon enzymatic cleavage. pogo-app.co.uk For example, phenolphthalein (B1677637) bisphosphate can be used as a substrate for phosphatase. pogo-app.co.uk The enzyme hydrolyzes the substrate to produce phenolphthalein and a free phosphate (B84403) group. pogo-app.co.uk The activity of the enzyme can be quantified by measuring the appearance of the product, often after adding a solution to stop the reaction and develop a color. pogo-app.co.uk

Research has shown that Caulibugulone A irreversibly inhibits Cdc25B in vitro, a mechanism that appears to involve the direct oxidation of the enzyme. nih.gov This was demonstrated through enzyme activity assays which showed that the inhibitory effect was lessened by the presence of reducing agents. nih.gov Such assays are crucial for elucidating the specific biochemical interactions between the compound and its target enzymes.

Table 2: Common Phosphatase Inhibitors

| Inhibitor | Target | Type |

|---|---|---|

| Sodium Fluoride | Serine/threonine phosphatases, acidic phosphatases | Irreversible |

| β-Glycerophosphate | Serine/threonine phosphatases | Reversible |

| Sodium Orthovanadate | Tyrosine phosphatases | - |

| Sodium Pyrophosphate | Serine/threonine phosphatases | Irreversible |

Source: Creative Proteomics creative-proteomics.com

Emerging Technologies in Marine Natural Product Research and Biosynthesis

The field of marine natural product research is continually evolving, with new technologies emerging to address challenges such as sample collection and sustainable supply. mdpi.comtandfonline.com These advancements are paving the way for the discovery and development of novel marine-derived compounds.

A significant challenge in marine drug discovery is the collection of organisms without disturbing the marine ecosystem. mdpi.comfrontiersin.org Non-invasive sampling techniques are being developed to overcome this issue. These methods aim to collect samples for biodiversity assessment and chemical analysis with minimal impact on the environment. frontiersin.orgnespmarinecoastal.edu.au

Examples of non-invasive or minimally destructive techniques include:

Underwater imagery and video: These methods are used for in situ observation and can help in identifying species without physical collection, though they limit the ability to perform genetic or chemical analysis. nespmarinecoastal.edu.au

In-Situ Metabolite Extraction (I-SMEL): This technology uses solid-phase extraction to capture metabolites released by marine organisms directly from the surrounding seawater, allowing for the collection of compounds without harvesting the organism itself. mdpi.com

Remote camera surveys and genetic sampling: These techniques are particularly useful for studying rare or elusive species. bioone.org

These approaches are crucial for the sustainable exploration of marine biodiversity and the discovery of new natural products. mdpi.com

The limited natural supply of many marine natural products is a major bottleneck for their development as therapeutic agents. mdpi.com Engineered biosynthesis presents a promising solution to this "supply problem". mdpi.com This involves the use of modern molecular biology and bioinformatics to understand and manipulate the biosynthetic pathways of these compounds. nih.gov

Key approaches in engineered biosynthesis include:

Heterologous Expression: Biosynthetic gene clusters (BGCs) responsible for producing a target natural product are identified from the native marine microbe and transferred into a more easily culturable host organism for production. nih.govmdpi.com

Combinatorial Biosynthesis: Genetic engineering techniques are used to modify the biosynthetic pathways to create novel analogs of the natural product, a process that can lead to compounds with improved properties. nih.gov

Modular Co-culture Engineering: This method involves dividing a complex biosynthetic pathway into modules and expressing each module in a different microbial host. The different cultures are then grown together to produce the final complex product. mdpi.com

These synthetic biology strategies not only offer a sustainable means of production but also open up avenues for creating new "unnatural" natural products with potentially enhanced biological activities. tandfonline.comnih.gov

Future Directions and Emerging Research Avenues for Caulibugulone B

Exploration of Novel Pharmacological Targets and Pathways

Initial studies identified Caulibugulone B as a potent inhibitor of cell division cycle 25 (Cdc25) phosphatases, key regulators of the cell cycle. nih.govrsc.org However, a comprehensive understanding of its full range of molecular interactions is still evolving. Future research will likely focus on identifying additional pharmacological targets and pathways through which this compound exerts its effects.

Isoquinoline (B145761) alkaloids, the class of compounds to which this compound belongs, are known to interact with a variety of cellular processes. nih.gov Advanced screening techniques and proteomic analyses could reveal novel binding partners and signaling cascades affected by this compound. For instance, investigating its impact on key cancer-related pathways such as MAPK, NFκB, and PI3K could provide a more detailed picture of its anti-tumor activity. nih.gov Unraveling these complex interactions is crucial for identifying potential new therapeutic applications and understanding possible mechanisms of resistance.

Rational Design and Synthesis of Highly Potent and Selective Analogues

While this compound has demonstrated promising activity, the rational design and synthesis of analogues offer the potential for improved therapeutic properties. By systematically modifying its chemical structure, researchers can aim to enhance its potency against specific targets, increase its selectivity to reduce off-target effects, and improve its pharmacokinetic profile.

Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into which parts of the molecule are essential for its biological activity. nih.govmdpi.com For example, modifications to the isoquinoline core or the side chains could lead to analogues with enhanced binding affinity for Cdc25 phosphatases or other novel targets. blucher.com.br The synthesis of a variety of derivatives will allow for a thorough exploration of the chemical space around the this compound scaffold, potentially leading to the discovery of next-generation therapeutic agents with superior efficacy and safety profiles. mdpi.com

Development of Advanced Screening Cascades for Lead Identification and Optimization

To efficiently identify and optimize promising drug candidates from a pool of this compound analogues, the development of advanced screening cascades is essential. drugtargetreview.com These multi-step processes begin with high-throughput primary screens to identify active compounds, followed by a series of increasingly stringent secondary assays to weed out false positives and characterize the pharmacological profiles of the hits. drugtargetreview.com

A well-designed screening cascade for this compound derivatives would likely include:

Primary Screens: High-throughput assays to measure inhibition of target enzymes (e.g., Cdc25B) or cytotoxicity against cancer cell lines. nih.govnih.gov

Secondary Assays: More detailed in vitro studies to confirm potency, determine selectivity against other enzymes, and assess effects on cell cycle progression and apoptosis.

Tertiary Assays: In vivo studies using animal models to evaluate efficacy, pharmacokinetics, and preliminary toxicity of the most promising lead compounds. nih.gov

Virtual screening and computational modeling can also be integrated into these cascades to prioritize compounds for synthesis and testing, thereby accelerating the lead discovery process. nih.gov

Systems Biology Approaches for Comprehensive Mechanistic Understanding

To gain a holistic understanding of how this compound affects cellular systems, researchers are turning to systems biology approaches. embl.denih.gov Instead of focusing on a single target, systems biology integrates data from genomics, proteomics, and metabolomics to model the complex network of interactions within a cell. nih.gov

By applying these 'omics' technologies, researchers can map the global cellular response to this compound treatment. This can reveal not only the direct targets of the compound but also the downstream effects and compensatory mechanisms that cells employ. nih.gov Such a comprehensive view is invaluable for understanding the compound's full mechanism of action, identifying biomarkers for predicting treatment response, and uncovering potential combination therapies that could enhance its efficacy. embl.de

Translational Research Strategies in Preclinical Drug Discovery

Bridging the gap between promising laboratory findings and clinical application is a major challenge in drug development. nih.govresearchgate.netproventainternational.com Translational research strategies are crucial for navigating this "valley of death." For this compound, this involves a carefully planned progression from preclinical studies to potential clinical trials. dndi.orgresearchgate.net

Key components of a translational strategy for this compound include:

Robust Preclinical Models: Utilizing a diverse range of cancer cell lines and patient-derived xenograft models to assess efficacy in settings that better reflect human disease. researchgate.net

Biomarker Development: Identifying molecular markers that can predict which patients are most likely to respond to treatment with this compound or its analogues. researchgate.net

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Thoroughly characterizing how the compound is absorbed, distributed, metabolized, and excreted, and how these factors relate to its biological effects.

These translational efforts are essential to build a strong case for advancing this compound derivatives into clinical development. nih.gov

Sustainability and Scalability Considerations for Research Supply

The original source of this compound is the marine bryozoan Caulibugula intermis. nih.gov Relying on natural sources for the supply of marine natural products can be challenging due to low yields and potential ecological disruption. mdpi.com Therefore, developing sustainable and scalable methods for producing this compound and its analogues is a critical research direction.

While total synthesis has been achieved, these routes can be complex and may not be economically viable for large-scale production. blucher.com.br Future research will likely explore more efficient synthetic strategies, potentially including biocatalysis or fermentation-based approaches. mdpi.com Ensuring a reliable and environmentally friendly supply of these compounds is paramount for supporting ongoing research and potential future clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.